
(2S,3S,11bR)-Dihydrotetrabenazine D-Val
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,11bR)-Dihydrotetrabenazine D-Val is a highly specialized chemical compound that holds immense value for researchers and scientists working in various fields. This compound is a crucial component in the exploration of amino acid-related compounds and their applications .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for (2S,3S,11bR)-Dihydrotetrabenazine D-Val are not widely documented in publicly available sources. it is known that the compound is synthesized through complex organic reactions involving multiple steps. Industrial production methods likely involve the use of advanced chemical synthesis techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
(2S,3S,11bR)-Dihydrotetrabenazine D-Val undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2S,3S,11bR)-Dihydrotetrabenazine D-Val has a wide range of scientific research applications. It is used in the study of amino acid-related compounds and their biological activities. In chemistry, it serves as a reference compound for the development of new synthetic methodologies. In biology and medicine, it is used to investigate the mechanisms of action of related compounds and their potential therapeutic applications. In industry, it is utilized in the production of specialized chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (2S,3S,11bR)-Dihydrotetrabenazine D-Val involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to the compound’s structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
(2S,3S,11bR)-Dihydrotetrabenazine D-Val is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include tetrabenazine and its related impurities. The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties .
Eigenschaften
Molekularformel |
C24H38N2O4 |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
[(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20-,23+/m0/s1 |
InChI-Schlüssel |
GEJDGVNQKABXKG-JBYGMCGMSA-N |
Isomerische SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@@H](C(C)C)N)OC)OC |
Kanonische SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


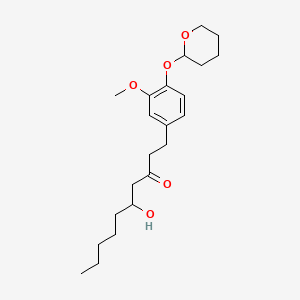
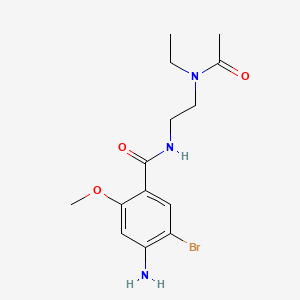
![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
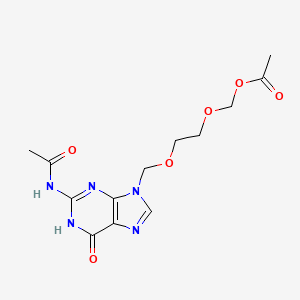
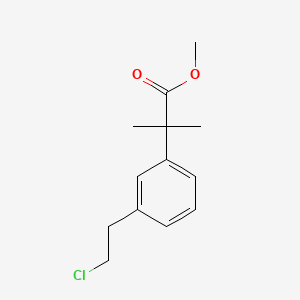
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)
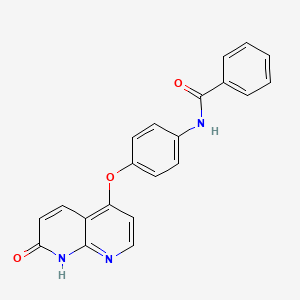
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)

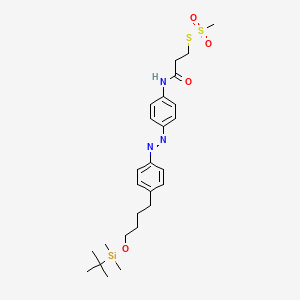
![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)

